molecular formula C8H7N3O2 B6160523 methyl 3-amino-6-cyanopyridine-2-carboxylate CAS No. 1256810-85-1

methyl 3-amino-6-cyanopyridine-2-carboxylate

Cat. No.: B6160523
CAS No.: 1256810-85-1
M. Wt: 177.2
InChI Key:
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Description

Methyl 3-amino-6-cyanopyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H7N3O2. This compound is part of the pyridine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of amino, cyano, and ester functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-6-cyanopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-pyridinecarboxylic acid with a cyanating agent such as cyanogen bromide in the presence of a base. The resulting intermediate is then esterified using methanol and a strong acid like sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 3-amino-6-cyanopyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-pyrazinecarboxylate
  • Methyl 3-amino-5-chloropyrazine-2-carboxylate
  • Methyl 3-amino-6-bromopyrazine-2-carboxylate

Uniqueness

Methyl 3-amino-6-cyanopyridine-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of amino, cyano, and ester groups in a single molecule provides a versatile platform for further chemical modifications and applications .

Properties

CAS No.

1256810-85-1

Molecular Formula

C8H7N3O2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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